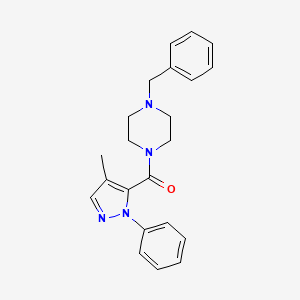![molecular formula C27H21FO5 B11152903 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152903.png)
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopenta[c]chromen-4-one core with a 3-fluoro-4-methoxyphenyl and a phenylethoxy substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-4-methoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions, often using Lewis acids or bases, to form the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- 7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Uniqueness
What sets 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one apart from similar compounds is its unique combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21FO5 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C27H21FO5/c1-31-23-13-10-17(14-22(23)28)25(29)26(16-6-3-2-4-7-16)32-18-11-12-20-19-8-5-9-21(19)27(30)33-24(20)15-18/h2-4,6-7,10-15,26H,5,8-9H2,1H3 |
InChI Key |
KQCMJONRVBMLTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11152826.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-leucine](/img/structure/B11152828.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine](/img/structure/B11152836.png)
![7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11152847.png)
![trans-4-({[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152854.png)
![3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B11152856.png)
![2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B11152862.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11152866.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11152867.png)
![2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid](/img/structure/B11152872.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152879.png)

![6-(Phenylmethoxy)-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B11152895.png)
![5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11152900.png)
